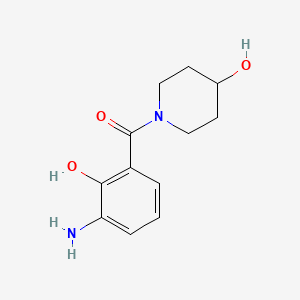

(3-Amino-2-hydroxyphenyl)(4-hydroxypiperidin-1-yl)methanone

CAS No.: 473731-25-8

Cat. No.: VC3291110

Molecular Formula: C12H16N2O3

Molecular Weight: 236.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 473731-25-8 |

|---|---|

| Molecular Formula | C12H16N2O3 |

| Molecular Weight | 236.27 g/mol |

| IUPAC Name | (3-amino-2-hydroxyphenyl)-(4-hydroxypiperidin-1-yl)methanone |

| Standard InChI | InChI=1S/C12H16N2O3/c13-10-3-1-2-9(11(10)16)12(17)14-6-4-8(15)5-7-14/h1-3,8,15-16H,4-7,13H2 |

| Standard InChI Key | YYGSURPBULPNEA-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1O)C(=O)C2=C(C(=CC=C2)N)O |

| Canonical SMILES | C1CN(CCC1O)C(=O)C2=C(C(=CC=C2)N)O |

Introduction

Chemical Identity and Structure

(3-Amino-2-hydroxyphenyl)(4-hydroxypiperidin-1-yl)methanone is uniquely identified by its CAS registry number 473731-25-8. The compound features a 3-amino-2-hydroxyphenyl group linked to a 4-hydroxypiperidin-1-yl group via a methanone (carbonyl) bridge. This structural arrangement creates a molecule with multiple sites for potential chemical interactions and biological activity.

The compound's structure incorporates several functional groups that contribute to its chemical characteristics. The aromatic ring contains both amino and hydroxyl substituents, while the piperidine ring features a hydroxyl group. The carbonyl linkage between these two moieties serves as another potential site for chemical reactions and interactions with biological targets.

| Identifier | Value |

|---|---|

| Common Name | (3-Amino-2-hydroxyphenyl)(4-hydroxypiperidin-1-yl)methanone |

| CAS Number | 473731-25-8 |

| Molecular Formula | C12H16N2O3 |

| Molecular Weight | 236.27 g/mol |

| IUPAC Name | (3-amino-2-hydroxyphenyl)-(4-hydroxypiperidin-1-yl)methanone |

| Standard InChI | InChI=1S/C12H16N2O3/c13-10-3-1-2-9(11(10)16)12(17)14-6-4-8(15)5-7-14/h1-3,8,15-16H,4-7,13H2 |

| Standard InChIKey | YYGSURPBULPNEA-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1O)C(=O)C2=C(C(=CC=C2)N)O |

The chemical structure of this compound represents a fascinating integration of multiple functional groups that can participate in various interactions, including hydrogen bonding, electrophilic and nucleophilic reactions, and coordination with biological macromolecules. The amino group on the aromatic ring, in particular, introduces potential for further derivatization and modification.

Analytical Methods and Quality Control

Quality control is essential for research chemicals to ensure reliable and reproducible experimental results. According to search result, (3-Amino-2-hydroxyphenyl)(4-hydroxypiperidin-1-yl)methanone is typically available with a standard purity of 95% or higher, as reported by suppliers like Bidepharm.

Table 3: Common Analytical Methods for Compound Characterization

| Analytical Method | Purpose and Information Provided |

|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation, purity assessment, detection of organic impurities |

| High-Performance Liquid Chromatography (HPLC) | Quantitative purity determination, separation and identification of impurities |

| Gas Chromatography (GC) | Analysis of volatile components, purity assessment |

| Mass Spectrometry (MS) | Molecular weight confirmation, structural elucidation through fragmentation patterns |

| Infrared (IR) Spectroscopy | Functional group identification, structural verification |

| Elemental Analysis | Confirmation of elemental composition (C, H, N, O percentages) |

Suppliers typically provide batch-specific analytical data including NMR, HPLC, and GC analyses as part of their quality control protocols. These analytical reports are crucial for researchers to assess the suitability of the compound for their specific applications and to ensure the validity of experimental results.

For (3-Amino-2-hydroxyphenyl)(4-hydroxypiperidin-1-yl)methanone, NMR spectroscopy would be particularly valuable for confirming the presence and arrangement of the aromatic, heterocyclic, and functional groups, while HPLC analysis would provide quantitative purity data and identify potential impurities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume